molecular formula C16H9BrClNO2 B342958 8-Quinolinyl 5-bromo-2-chlorobenzoate

8-Quinolinyl 5-bromo-2-chlorobenzoate

Cat. No.: B342958
M. Wt: 362.6 g/mol
InChI Key: ODBPQALDWMXBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolinyl 5-bromo-2-chlorobenzoate is a synthetic chemical hybrid designed for advanced pharmaceutical and organic chemistry research. It combines the structural features of two bioactive molecules: 5-bromo-2-chlorobenzoic acid and 8-hydroxyquinoline. 5-Bromo-2-chloro-benzoic acid is a crucial building block in medicinal chemistry, notably as a key raw material in the synthesis of advanced therapeutics such as Dapagliflozin, a leading SGLT2 inhibitor for type 2 diabetes . Meanwhile, the 8-hydroxyquinoline (8-quinolinol) scaffold is a privileged structure in drug discovery with a wide spectrum of documented biological activities. 8-Hydroxyquinoline derivatives exhibit antibacterial and antifungal properties, often acting through metal chelation . They have also regained significant attention for their anticancer activity, functioning as potent, selective, and reversible inhibitors of enzymes like Cathepsin B, which is involved in tumor invasion and metastasis . Some derivatives also modulate the activity of type 2 methionine aminopeptidase (MetAP2) and demonstrate efficacy in inhibiting tumor-cell invasion . This ester is intended for research applications only, serving as a versatile intermediate for constructing more complex molecules or for investigating structure-activity relationships in various therapeutic areas, including metabolic diseases and oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H9BrClNO2

Molecular Weight

362.6 g/mol

IUPAC Name

quinolin-8-yl 5-bromo-2-chlorobenzoate

InChI

InChI=1S/C16H9BrClNO2/c17-11-6-7-13(18)12(9-11)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H

InChI Key

ODBPQALDWMXBJW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)Br)Cl)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=C(C=CC(=C3)Br)Cl)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Molecular Properties of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
8-Quinolinyl 5-bromo-2-chlorobenzoate* C₁₆H₁₀BrClNO₂ 377.62 (calculated) 8-quinolinyl, 5-Br, 2-Cl on benzoate Quinoline, ester, halogens
5-Bromo-8-methoxy-2-methylquinoline C₁₁H₁₀BrNO 252.11 5-Br, 8-OCH₃, 2-CH₃ on quinoline Quinoline, methoxy, methyl, Br
Ethyl 5-bromo-2-chlorobenzoate C₉H₈BrClO₂ 263.52 5-Br, 2-Cl on benzoate, ethyl ester Ester, halogens
8-Bromo-5-chloroquinoline C₉H₅BrClN 242.50 8-Br, 5-Cl on quinoline Quinoline, halogens

*Calculated properties due to lack of direct data.

Key Observations :

  • Halogen Placement: The position of bromine and chlorine significantly affects electronic properties.
  • Ester vs. Methoxy Groups: Ethyl 5-bromo-2-chlorobenzoate lacks a quinoline ring but shares halogenated benzoate features. Its ethyl ester group may confer higher volatility compared to the quinolinyl ester in the target compound.

Physicochemical Properties

Table 2: Physical and Chemical Data
Compound Name LogP Boiling Point (°C) Solubility Trends Stability Notes
This compound* ~3.8 (est.) Not reported Low water solubility (ester/quinoline) Likely sensitive to hydrolysis
5-Bromo-8-methoxy-2-methylquinoline Not reported Not reported Moderate in polar solvents (methoxy) Stable under inert conditions
Ethyl 5-bromo-2-chlorobenzoate 3.48 Not reported Soluble in organic solvents Stable at room temperature
8-Bromo-5-chloroquinoline Not reported 325.7±22.0 (predicted) Low aqueous solubility Stable at 2–8°C

Key Observations :

  • LogP Differences: Ethyl 5-bromo-2-chlorobenzoate has a LogP of 3.48 , suggesting moderate lipophilicity. The target compound’s quinolinyl group may increase LogP further, enhancing membrane permeability in biological systems.
  • Thermal Stability: 8-Bromo-5-chloroquinoline’s high predicted boiling point reflects strong intermolecular forces due to halogenation, a trait likely shared by the target compound.

Preparation Methods

Bromination of 2-Chlorobenzonitrile

The synthesis of 5-bromo-2-chlorobenzoic acid begins with the bromination of 2-chlorobenzonitrile. As detailed in CN113321577A, this step involves mixing 2-chlorobenzonitrile with a brominating agent (e.g., molecular bromine or N-bromosuccinimide) in a solvent such as dichloromethane or chloroform. The reaction is conducted at 0–30°C to minimize side products, with high-performance liquid chromatography (HPLC) used to monitor progress. The optimal temperature range for maximizing 5-bromo-2-chlorobenzonitrile yield is 20–30°C, achieving >96% purity after recrystallization.

A critical parameter is the stoichiometric ratio of bromine to 2-chlorobenzonitrile. Excess bromine leads to di-brominated byproducts, whereas insufficient bromine results in unreacted starting material. The patent specifies a 1:1 molar ratio, with incremental addition of bromine to control exothermicity. Post-reaction workup includes filtration and reduced-pressure distillation to isolate the yellow crystalline product.

Alkaline Hydrolysis and Acidification

The subsequent hydrolysis of 5-bromo-2-chlorobenzonitrile to 5-bromo-2-chlorobenzoic acid employs aqueous sodium hydroxide (NaOH) at 90°C. Under these conditions, the nitrile group undergoes nucleophilic attack by hydroxide ions, forming the sodium salt of the carboxylic acid. Acidification with concentrated hydrochloric acid (HCl) protonates the carboxylate, precipitating the final product.

Key data from ChemicalBook demonstrate that a 1.8:1 molar ratio of NaOH to nitrile achieves 85.9% yield after 4 hours of hydrolysis. Prolonged reaction times or higher temperatures (>100°C) risk decarboxylation, reducing purity. The final product exhibits 99.9% HPLC purity and is characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS.

Table 1: Comparison of 5-Bromo-2-Chlorobenzoic Acid Synthesis Methods

ParameterPatent CN113321577AChemicalBook
Bromination Temperature20–30°C25°C (ambient)
Hydrolysis Time4 hours4 hours
Yield90%85.9%
Purity (HPLC)>96%99.9%

Esterification Strategies for 8-Quinolinyl 5-Bromo-2-Chlorobenzoate

Acid Chloride Method

The most direct route involves converting 5-bromo-2-chlorobenzoic acid to its acid chloride using thionyl chloride (SOCl2_2) or oxalyl chloride. The acid chloride is then reacted with 8-hydroxyquinoline in anhydrous dichloromethane or tetrahydrofuran (THF), with pyridine as a base to scavenge HCl.

5-Bromo-2-chlorobenzoic acid+SOCl25-Bromo-2-chlorobenzoyl chloride+SO2+HCl\text{5-Bromo-2-chlorobenzoic acid} + \text{SOCl}2 \rightarrow \text{5-Bromo-2-chlorobenzoyl chloride} + \text{SO}2 + \text{HCl}
5-Bromo-2-chlorobenzoyl chloride+8-hydroxyquinolinepyridine8-Quinolinyl 5-bromo-2-chlorobenzoate\text{5-Bromo-2-chlorobenzoyl chloride} + \text{8-hydroxyquinoline} \xrightarrow{\text{pyridine}} \text{this compound}

This method typically achieves 70–80% yield, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Carbodiimide Coupling

Alternative approaches employ coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP). These reagents activate the carboxylic acid in situ, enabling ester bond formation under milder conditions (0–25°C). While yields are comparable to the acid chloride method (75–85%), this approach reduces handling of corrosive intermediates.

Optimization and Purification

Solvent Selection

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification due to high boiling points. Non-polar solvents (e.g., toluene) favor crystalline product formation but may require elevated temperatures.

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane gradients effectively removes unreacted starting materials. However, industrial-scale processes prioritize recrystallization over chromatography for cost efficiency.

Table 2: Esterification Method Comparison

MethodConditionsYieldPurity
Acid ChlorideSOCl2_2, pyridine, 25°C78%98%
DCC/DMAPDCM, 0°C82%97%

Analytical Characterization

Spectroscopic Analysis

  • 1H NMR^1 \text{H NMR} : The ester carbonyl resonance appears at δ 165–170 ppm. Aromatic protons from both quinoline and benzoate moieties show splitting patterns consistent with substitution at the 5- and 2-positions.

  • IR Spectroscopy : Strong absorption at 1720 cm1^{-1} confirms the ester carbonyl group.

Chromatographic Validation

HPLC with a C18 column and UV detection at 254 nm verifies purity >99%, with retention times matching synthetic standards.

Industrial Scalability and Environmental Considerations

Large-scale production faces challenges in bromine handling and waste disposal. The patent emphasizes solvent recycling and catalytic bromination to minimize ecological impact.

Q & A

Q. What are the optimal synthetic routes for 8-quinolinyl 5-bromo-2-chlorobenzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 5-bromo-2-chlorobenzoic acid derivatives with 8-hydroxyquinoline intermediates. Key steps include:

  • Bromination/Chlorination : Use electrophilic aromatic substitution (EAS) under controlled temperatures (0–5°C) with catalysts like FeBr₃ or AlCl₃ to introduce halogens .
  • Esterification : React the acid chloride (generated via thionyl chloride) with 8-hydroxyquinoline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves yield (typically 60–75%) .

Q. Critical Parameters :

  • Moisture-sensitive steps require inert atmospheres (N₂/Ar).
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.5 ppm for quinoline; Br/Cl-induced deshielding) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ ≈ 351.93 m/z) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. Data Validation :

  • Compare melting points (literature vs. experimental; expected ~180–185°C).
  • Use elemental analysis (C, H, N) to confirm stoichiometry .

Advanced Research Questions

Q. What are the potential biological targets of this compound, and how can its mechanism of action be elucidated?

Methodological Answer:

  • Target Identification :
    • Perform in silico docking studies (AutoDock Vina) against quinoline-binding enzymes (e.g., kinases, cytochrome P450) .
    • Validate via enzyme inhibition assays (e.g., fluorescence-based assays for IC₅₀ determination) .
  • Mechanistic Studies :
    • Use cellular assays (e.g., apoptosis via Annexin V/PI staining) to assess anticancer activity .
    • Conduct ROS detection assays (DCFH-DA probe) to evaluate oxidative stress pathways .

Q. Key Considerations :

  • Compare activity with structural analogs (e.g., 8-hydroxyquinoline derivatives) to infer SAR .

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Methodological Answer: Contradictions may arise from assay conditions or impurity interference. Mitigate via:

  • Assay Standardization :
    • Use identical cell lines (e.g., HeLa vs. MCF-7) and passage numbers.
    • Include positive controls (e.g., cisplatin for cytotoxicity) .
  • Impurity Profiling :
    • Quantify by-products (e.g., dehalogenated derivatives) via LC-MS .
  • Dose-Response Validation :
    • Repeat experiments with freshly prepared stock solutions (DMSO stored at -20°C) .

Q. Statistical Analysis :

  • Apply ANOVA/Tukey tests to compare replicates (n ≥ 3) and exclude outliers .

Q. What advanced analytical methods are suitable for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Mass Spectrometric Stability :
    • Use Q-TOF MS to identify hydrolysis products (e.g., benzoic acid derivatives) .
  • Thermal Stability :
    • Perform TGA/DSC to determine decomposition temperatures (>200°C typical for halogenated quinolines) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

  • Modification Strategies :
    • Replace Br/Cl with electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity .
    • Introduce substituents at the quinoline C-2 position to modulate steric effects .
  • Evaluation Metrics :
    • Measure logP (shake-flask method) and correlate with cellular uptake .
    • Compare IC₅₀ values in kinase inhibition assays .

Q. Computational Tools :

  • Use ChemAxon or Schrödinger Suite for predictive logP/pKa calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.